molecular formula C7H11ClO3 B2977649 Methyl 5-chloro-4-oxohexanoate CAS No. 2801-75-4

Methyl 5-chloro-4-oxohexanoate

Cat. No.: B2977649
CAS No.: 2801-75-4
M. Wt: 178.61
InChI Key: SWNOBSIHUWZFLM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-oxohexanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that features a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-oxohexanoate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process. The product is usually purified through distillation or recrystallization to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols, such as 5-chloro-4-hydroxyhexanoate.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 5-chloro-4-oxohexanoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4-chloro-5-oxohexanoate
  • Ethyl 5-chloro-4-oxohexanoate
  • Methyl 5-bromo-4-oxohexanoate

Comparison: Methyl 5-chloro-4-oxohexanoate is unique due to its specific substitution pattern and functional groups. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of a chlorine atom at the 5-position can influence the compound’s reactivity towards nucleophiles and its behavior in reduction and oxidation reactions .

Properties

IUPAC Name

methyl 5-chloro-4-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(8)6(9)3-4-7(10)11-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNOBSIHUWZFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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